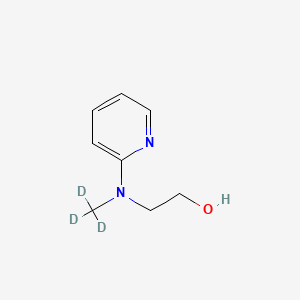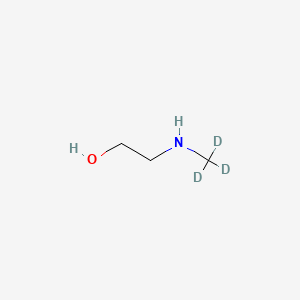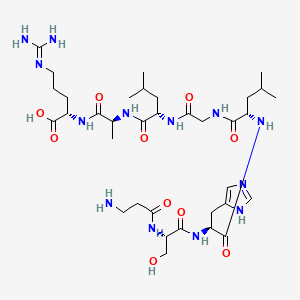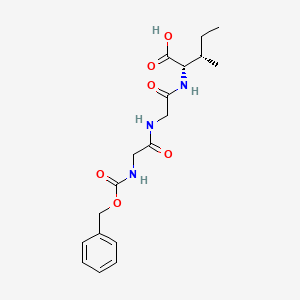
Z-Gly-Gly-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Z-Gly-Gly-Ile-OH” is a compound that is used for research and development purposes . It is not intended for medicinal, household, or other uses . The compound is also known as N-benzyloxycarbonylglycine and is widely used in solution phase peptide synthesis .
Synthesis Analysis
Z-Gly-OH, also known as N-benzyloxycarbonylglycine, is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . It can also be used to synthesize glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride .
Molecular Structure Analysis
The molecular formula of “Z-Gly-Gly-Ile-OH” is C18H25N3O6 . The molecular weight of the compound is 379.41 .
Chemical Reactions Analysis
Z-Gly-OH is used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds .
Physical And Chemical Properties Analysis
The compound “Z-Gly-Gly-Ile-OH” is a powder . It has a density of 1.236g/cm3 . The boiling point of the compound is 711.4ºC at 760 mmHg . The compound does not have a listed melting point .
Aplicaciones Científicas De Investigación
Enzyme Stability : English and Stammer (1978) synthesized peptides including Z-Gly-Gly-Phe-Phe-Ala · OH and found that the saturated compound was rapidly hydrolyzed by enzymes like chymotrypsin and thermolysin, whereas the dehydropeptide variant was unhydrolyzed, introducing a new method of peptide stabilization against enzymolysis (English & Stammer, 1978).
IR Spectroscopy : Chakraborty et al. (2012) investigated three-residue peptides capped with benzyloxycarbonyl (Z-) group, like Z-Pro-Leu-Gly–OH, using infrared spectroscopy. This study provided insights into different hydrogen-bonding networks in peptides and their structural characterization (Chakraborty et al., 2012).
Cytokine and Immunoglobulin Expression : Jarosz et al. (2017) examined the effect of inorganic and organic forms of zinc glycine chelate on cytokine and immunoglobulin expression in chicken intestinal tissue. This research is significant for understanding the dietary impact on immune responses in poultry (Jarosz et al., 2017).
CNT Surface Modification : Gorshkova, Gorshkov, and Pavelyev (2021) presented a method for producing amino groups on the CNT surface using Z-Gly-OH, offering advantages in functionalization and reaction simplicity (Gorshkova, Gorshkov, & Pavelyev, 2021).
Antiviral Effects of Oligopeptides : Inocencio et al. (2004) studied the antiviral effects of oligopeptides, such as carbobenzoxy (Z)-d-Phe-Ile-Gly, finding that certain peptides significantly inhibited viruses, providing insights into potential antiviral therapies (Inocencio et al., 2004).
Fluorogenic TGase 2 Acyl Donor Synthesis : Wodtke, Pietsch, and Löser (2020) reported the synthesis of a dipeptidic fluorogenic transglutaminase substrate, Z-Glu(HMC)-Gly-OH, which is relevant for inhibitor and amine substrate characterization in enzymology (Wodtke, Pietsch, & Löser, 2020).
Nutrient Digestibility in Pigs : Oliveira et al. (2014) explored the effects of crude glycerin (Gly) added to pig diets on various factors, including nutrient digestibility and intestinal cytokine expression. This research contributes to animal nutrition and health studies (Oliveira et al., 2014).
MMP-2 Reaction Mechanism : Díaz and Suárez (2008) investigated the reaction mechanism of MMP-2, a metalloproteinase, using computational methods on peptides like Ace-Gly approximately Ile-Nme, providing insights into the enzymatic action of MMP-2 (Díaz & Suárez, 2008).
Safety And Hazards
When handling “Z-Gly-Gly-Ile-OH”, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFMGIEEFWNFK-LRDDRELGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Ile-OH | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

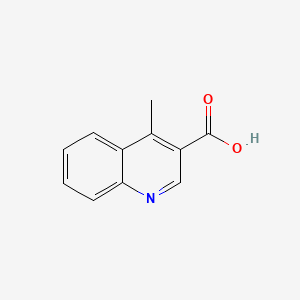
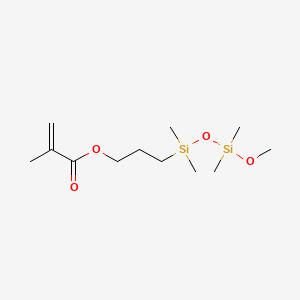
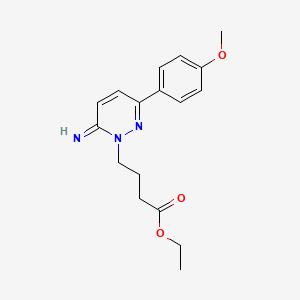
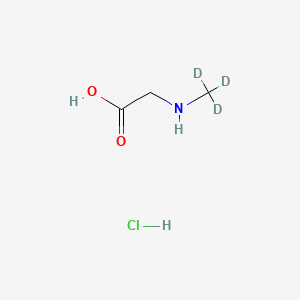
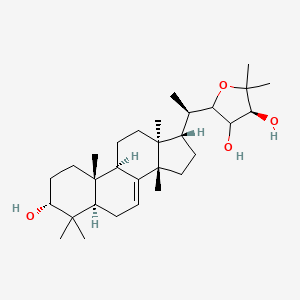
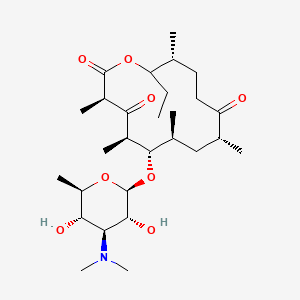
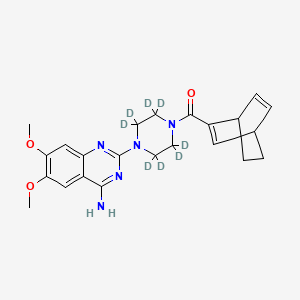
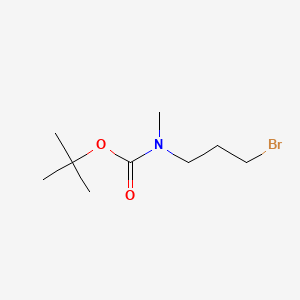
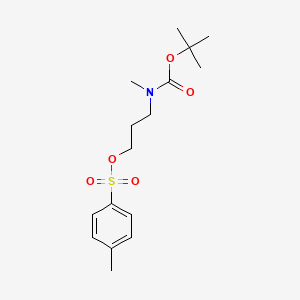

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
